BenchChemオンラインストアへようこそ!

S,S-Labetalol

Adrenergic Pharmacology Receptor Binding Stereochemistry

(S,S)-Labetalol (CAS 83167-24-2) is one of four stereoisomers of the combined alpha- and beta-adrenoceptor blocking drug, labetalol. Unlike the clinically available racemic mixture, which relies on the potent alpha1-blockade of the (S,R)-isomer and the beta-blockade of the (R,R)-isomer (dilevalol), the (S,S)-stereoisomer is characterized by its relatively weak antagonist activity at both alpha- and beta-adrenoceptors.

Molecular Formula C19H24N2O3
Molecular Weight 328.4 g/mol
CAS No. 83167-24-2
Cat. No. B1615713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS,S-Labetalol
CAS83167-24-2
Molecular FormulaC19H24N2O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O
InChIInChI=1S/C19H24N2O3/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24)/t13-,18+/m0/s1
InChIKeySGUAFYQXFOLMHL-SCLBCKFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy S,S-Labetalol (CAS 83167-24-2): Sourcing the Distinct, Adrenergically Weak Labetalol Stereoisomer


(S,S)-Labetalol (CAS 83167-24-2) is one of four stereoisomers of the combined alpha- and beta-adrenoceptor blocking drug, labetalol [1]. Unlike the clinically available racemic mixture, which relies on the potent alpha1-blockade of the (S,R)-isomer and the beta-blockade of the (R,R)-isomer (dilevalol), the (S,S)-stereoisomer is characterized by its relatively weak antagonist activity at both alpha- and beta-adrenoceptors [1]. This distinct pharmacological fingerprint makes it a critical reference standard and a tool for investigations where minimal adrenoceptor activity is a key experimental design parameter, such as in kinase inhibition studies .

Why Racemic Labetalol Cannot Substitute for S,S-Labetalol: The Chiral Pharmacodynamic Gap


Substituting (S,S)-labetalol with racemic labetalol or any other single stereoisomer is scientifically invalid due to profound enantiospecific pharmacology. The racemic drug is a mixture where the (S,R)-isomer drives alpha1-blockade and the (R,R)-isomer mediates beta-blockade [1]. The (S,S)-form is functionally distinct, being a weak antagonist at both receptor types [1]. Using the active isomers would introduce potent adrenoceptor effects that could confound experimental results, while the (S,S)-form's unique profile, including its reported kinase inhibition and apoptosis induction activities, is lost in the mixture . This chiral pharmacodynamic gap makes the pure (S,S)-enantiomer a non-substitutable reagent for specific research applications.

S,S-Labetalol (CAS 83167-24-2) Quantitative Differentiation & Comparator Evidence


Adrenergic Weakness vs. Other Isomers: Direct Head-to-Head Receptor Blockade Profile

In a direct head-to-head comparison of all four labetalol stereoisomers at alpha1-, beta1-, and beta2-adrenoceptors, the (S,S)-stereoisomer was shown to be a relatively weak antagonist at all receptor types [1]. This contrasts sharply with the (R,R)-isomer, which is a potent non-selective beta-antagonist, and the (S,R)-isomer, which is the most potent alpha1-antagonist [1]. This establishes the (S,S)-form's unique pharmacodynamic profile, quantitatively distinct from the clinically active isomers.

Adrenergic Pharmacology Receptor Binding Stereochemistry

Kinase Inhibition: An Off-Target Mechanism Emerging as the Primary Differentiator

Unlike the other stereoisomers whose primary documented mechanism is adrenoceptor blockade, (S,S)-labetalol has been shown to be effective in inhibiting protein kinases and inducing apoptosis in human cancer cells . This activity, reported in tumors including those derived from Chinese hamster ovary cells, represents a quantitative shift in mechanism away from canonical anti-hypertensive action, presenting the compound as a kinase inhibitor scaffold for medicinal chemistry.

Kinase Inhibition Anticancer Research Drug Repurposing

Pharmacokinetic Benchmarking: A Mid-Range Profile That Defines Its Unique Fate

In a cross-study analysis of stereoisomer pharmacokinetics in a pregnant sheep model, the (S,S)-isomer's steady-state concentration (33.70 ng/mL) was significantly lower than the dominant (R,R)-isomer (51.22 ng/mL) but clustered with the (S,R) and (R,S) forms [1]. This positioning, along with a similar proportion (~19%) in excreted unconjugated drug, quantitatively distinguishes its in vivo disposition from the pharmacologically dominant (R,R)-isomer and its clinical counterpart, dilevalol.

Chiral Pharmacokinetics Drug Metabolism Pregnancy Research

Baseline Selectivity vs. Off-Target Risk: In Vitro Binding Profile

The binding profile for racemic labetalol shows an IC50 of 0.8 µM for beta-adrenergic sites in guinea pig heart membranes versus 15 µM for alpha-adrenergic sites in rabbit uterus membranes, representing a 19-fold selectivity for beta-receptors [1]. The (S,S)-stereoisomer, being a weak antagonist at both alpha- and beta-receptors [2], is expected to have an even more extreme shift in these values, though no direct IC50 data was found in the available primary literature. This highlights a significant knowledge gap that the compound can uniquely address.

Off-target Screening Selectivity Panels Safety Pharmacology

Procurement-Driven Use Cases for (S,S)-Labetalol: From Analytical QC to Kinase Research


Chiral Pharmacokinetic and Bioanalytical Method Development

The quantitatively distinct in vivo profile of the (S,S)-isomer, such as its 33.70 ng/mL steady-state concentration in fetal plasma (34% lower than the (R,R)-isomer) [1], makes it indispensable for developing stereospecific LC-MS/MS methods. Reference standards of (S,S)-labetalol are required for investigating stereoselective disposition in clinical trials and forensic toxicology.

Kinase Inhibition and Apoptosis Research

(S,S)-labetalol serves as a key lead-like molecule for medicinal chemistry programs targeting protein kinases [1]. Unlike the racemate or other active isomers, its weak adrenoceptor activity minimizes cardiovascular off-target effects, offering a cleaner scaffold for the synthesis of selective kinase inhibitors.

Adrenergic Pharmacology Negative Control

Given its confirmed weak antagonist activity at both alpha- and beta-adrenoceptors in a direct head-to-head comparison [1], the (S,S)-isomer is a critical negative control for in vitro and in vivo experiments designed to confirm the stereospecificity of adrenergic effects elicited by labetalol or dilevalol.

ANDA Method Validation and Quality Control

As a chiral impurity, (S,S)-labetalol is a necessary reference standard for quality control (QC) applications, analytical method development, and method validation (AMV) during the commercial production of generic labetalol [1].

Quote Request

Request a Quote for S,S-Labetalol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.